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molecular formula C10H8ClF3O B7838107 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one

Cat. No. B7838107
M. Wt: 236.62 g/mol
InChI Key: VVDXMNPQTDDCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187466B2

Procedure details

Under argon and with ice cooling, 1.13 g (11.8 mmol) of diformylamide sodium salt were added a little at a time to a solution of 2.67 g (11.2 mmol) of 1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one in 11 ml of DMF. The mixture was stirred in an ice bath for 1 h and then at RT overnight. The mixture was then diluted with 25 ml of ethyl acetate and washed successively with in each case 15 ml of 0.5 N hydrochloric acid, water, saturated sodium bicarbonate solution and once more with water. The organic phase was dried over sodium sulfate, filtered and concentrated under reduced pressure. The dark oily residue was pre-purified on a short silica gel column (mobile phase: dichloromethane/ethanol 95:5). This gave 2.0 g of a dark-brown solid. This was taken up in 25 ml of a 7 N solution of hydrogen chloride in isopropanol, and the mixture was stirred overnight. The solvent was removed under reduced pressure on a rotary evaporator, and the residue was dissolved in about 15 ml of methanol. 100 ml of diethyl ether were stirred into this solution, and the precipitated solid was isolated by filtration. The filter cake was washed with about 10 ml of diisopropyl ether and dried under high vacuum. This gave 0.79 g (28% of theory) of the target compound as a brown solid.
Name
diformylamide sodium salt
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].C([N-:4]C=O)=O.[Cl:7][CH2:8][C:9](=[O:21])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1>CN(C=O)C.C(OCC)(=O)C>[ClH:7].[NH2:4][CH2:8][C:9]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([F:20])([F:19])[F:18])[CH:12]=1)=[O:21] |f:0.1,5.6|

Inputs

Step One
Name
diformylamide sodium salt
Quantity
1.13 g
Type
reactant
Smiles
[Na+].C(=O)[N-]C=O
Name
Quantity
2.67 g
Type
reactant
Smiles
ClCC(CC1=CC(=CC=C1)C(F)(F)F)=O
Name
Quantity
11 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in an ice bath for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed successively with in each case 15 ml of 0.5 N hydrochloric acid, water, saturated sodium bicarbonate solution and once more with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The dark oily residue was pre-purified on a short silica gel column (mobile phase: dichloromethane/ethanol 95:5)
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in about 15 ml of methanol
STIRRING
Type
STIRRING
Details
100 ml of diethyl ether were stirred into this solution
CUSTOM
Type
CUSTOM
Details
the precipitated solid was isolated by filtration
WASH
Type
WASH
Details
The filter cake was washed with about 10 ml of diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.NCC(=O)CC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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